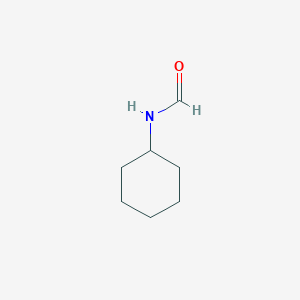

N-Cyclohexylformamide

Beschreibung

Significance and Role in Organic Synthesis

N-Cyclohexylformamide is a versatile reagent in organic synthesis, primarily utilized for its role as a precursor and building block in the construction of more complex molecular architectures. solubilityofthings.com Its chemical reactivity, centered around the formamide (B127407) functional group, allows it to participate in a variety of transformations, making it a valuable tool for synthetic chemists.

Building Block for Complex Molecules

The structure of this compound allows it to serve as a fundamental component in the synthesis of intricate organic molecules. solubilityofthings.com For instance, it has been employed in photoinduced carbamoylation reactions with nitrogenated heterocycles and olefins. This process highlights its utility in constructing complex organic structures that are of interest in pharmaceutical chemistry and materials science.

Precursor in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. solubilityofthings.comtandfonline.com It is notably used in the preparation of aminobenzoxazole derivatives, which are significant in the development of new drugs for treating a range of medical conditions. lookchem.comchemicalbook.com Formamides, in general, are crucial intermediates in the synthesis of pharmaceuticals such as fluoroquinolones, nitrogen-bridged heterocycles, and oxazolidinones. tandfonline.comtandfonline.com The formamide group itself is a common motif in biologically active compounds, including formylated peptides. nih.gov

Precursor in Agrochemical Synthesis

The applications of this compound extend to the agrochemical industry, where it is used as a precursor for various agrochemicals. solubilityofthings.com While specific examples are less documented in readily available literature, the general importance of formamides as intermediates suggests its role in creating new crop protection agents.

Intermediate in Vilsmeier Formylation

Formamides, including this compound, are useful reagents in Vilsmeier formylation reactions. tandfonline.comtandfonline.com This reaction is a widely used method for introducing a formyl group (-CHO) onto an aromatic or other nucleophilic substrate. The Vilsmeier reagent, typically formed from a substituted formamide and phosphorus oxychloride, acts as the electrophile in this transformation. nih.gov

Amino-Protecting Group in Peptide Synthesis

In the intricate process of peptide synthesis, protecting the amino group of amino acids is crucial to prevent undesirable side reactions. peptide.comaltabioscience.com Formamides can function as amino-protecting groups during peptide synthesis. tandfonline.comtandfonline.com This temporary modification allows for the controlled, stepwise addition of amino acids to a growing peptide chain. peptide.com The protecting group is later removed under specific conditions to reveal the free amino group for the next coupling step. peptide.com The use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl) are common, and the formyl group offers another potential strategy in this field. altabioscience.com

Precursor for N-Methyl Compounds

This compound can also serve as a precursor in the preparation of N-methyl compounds. tandfonline.comtandfonline.com The formamide group can be reduced to a methylamino group, providing a synthetic route to introduce a methyl group onto the nitrogen atom. This transformation is a valuable tool in organic synthesis for modifying the structure and properties of molecules.

This compound as a Solvent in Chemical Reactions

Due to its chemical structure, this compound exhibits properties that allow it to function as a solvent in specific chemical reactions. solubilityofthings.com The compound possesses moderate polarity, which makes it suitable for laboratory applications where other common solvents may not be appropriate. solubilityofthings.com

The presence of the amide functional group enables this compound to participate in hydrogen bonding, which enhances its solubility in polar solvents. solubilityofthings.com While its solubility in water is limited because of the bulky nonpolar cyclohexyl group, it demonstrates good solubility in a range of organic solvents, including ethanol (B145695) and ether. solubilityofthings.com The compatibility with various organic solvents makes it a versatile compound in different chemical contexts. solubilityofthings.com It is also soluble in methanol (B129727). lookchem.com The solubility of this compound, like many organic compounds, can be significantly influenced by temperature, generally increasing as the temperature rises. solubilityofthings.com In some synthetic preparations, such as a methanol-driven formylation process to produce the compound itself, methanol can act as both a solvent and a reactant.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its applications as a reagent and intermediate in organic synthesis and its utility in biochemical and enzymatic studies.

Role in Organic Synthesis

This compound is a key precursor and intermediate in the synthesis of several organic compounds. lookchem.com

Synthesis of Cyclohexyl Isocyanide: One of the most prominent uses of this compound is as a starting material for the production of cyclohexyl isocyanide. The dehydration of this compound is considered a favorable method for this synthesis. orgsyn.org This reaction can be achieved using various dehydrating agents, such as phosgene (B1210022) in the presence of a tertiary amine like triethylamine (B128534), or phosphorus oxychloride with pyridine (B92270). orgsyn.orgchemicalbook.com

Synthesis of Aminobenzoxazole Derivatives: The compound serves as a synthetic intermediate in the preparation of aminobenzoxazole derivatives. lookchem.comchemicalbook.com These derivatives are of interest in the pharmaceutical industry. lookchem.com A transition metal-free method has been reported for the direct amination of benzoxazoles where this compound is used as a nitrogen source, mediated by a tetrabutylammonium (B224687) iodide/tert-butyl hydroperoxide system, to yield 2-aminobenzoxazole (B146116) products. lookchem.com

Other Synthetic Applications: Research has also documented its use as a reagent in the synthesis of other molecules, such as 2-methylidene-1-3-selenazolidine derivatives. Its sterically hindering cyclohexyl group can be advantageous in certain synthetic routes, potentially leading to improved yields and selectivity. lookchem.com

The synthesis of this compound itself has been a subject of study, with various methods being developed and compared for efficiency and environmental impact.

| Synthesis Method | Catalyst/Reagents | Temperature | Pressure | Yield | Green Metrics |

| CO₂/H₂ Formylation | Cu(OAc)₂, DMAP | 90°C | 80 atm | 90% | High (uses CO₂ feedstock) |

| S₂Cl₂-Mediated | None | 15–40°C | Ambient | 85–97% | Low (toxic reagents) |

| Formamide/NaBH₄ | None | 50–90°C | Ambient | 92% | Moderate (solvent-free) |

| Methanol-Driven | None | 80°C | Ambient | 73% | Moderate (byproduct management) |

| Ethyl Formate (B1220265) | None | Reflux | Ambient | 90% | N/A |

| This interactive table presents a comparative analysis of different methods for synthesizing this compound, with data primarily from reference , and an additional method from reference orgsyn.org. |

Role in Biochemical and Enzymatic Research

This compound has proven to be a valuable tool for studying enzyme mechanisms and metabolic pathways.

Enzyme Inhibition and Binding Studies: The compound is a known inhibitor of liver alcohol dehydrogenases (LADHs). acs.org It binds to the complex of horse liver alcohol dehydrogenase (HLADH) with NADH, mimicking the Michaelis complex for aldehyde reduction. chemicalbook.com X-ray crystallography studies have shown that in this complex, the carbonyl oxygen of this compound binds to the catalytic zinc atom and forms a hydrogen bond with the hydroxyl group of the amino acid Ser-48 within the enzyme's active site. acs.orgebi.ac.ukacs.org

Probing Electric Fields in Enzymes: In recent advanced studies, this compound has been employed as a molecular probe to map the strength and orientation of electric fields within the active sites of enzymes. stanford.edu By measuring shifts in the vibrational frequencies of its chemical bonds using techniques like vibrational Stark effect spectroscopy, researchers can gain insights into the electrostatic environment that drives catalysis. stanford.edu In a study on liver alcohol dehydrogenase, researchers used a deuterium-labeled version of the compound to visualize the electric field, revealing that its orientation in the active site is significantly different from that in common solvents. stanford.edu

Metabolism Studies: Research has shown that this compound is involved in the metabolic pathways of certain microorganisms. For instance, it is formed during the hydration of cyclohexyl isocyanide, a reaction catalyzed by the enzyme isonitrile hydratase from bacteria such as Pseudomonas putida N19-2 and Arthrobacter pascens F164. chemicalbook.comethz.ch Studying the formation of this compound provides insights into microbial metabolism and the specificity of enzymes like isonitrile hydratases.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclohexylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227416 | |

| Record name | N-Cyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Alfa Aesar MSDS] | |

| Record name | N-Cyclohexylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

766-93-8 | |

| Record name | Cyclohexylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Cyclohexylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclohexylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2CFE4SDT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Cyclohexylformamide

Direct N-Formylation of Cyclohexylamine (B46788)

The direct N-formylation of cyclohexylamine is a primary method for synthesizing N-Cyclohexylformamide. This approach involves the reaction of cyclohexylamine with a formylating agent. Key formylating agents and reaction conditions are detailed below.

Formic Acid as Formylating Agent

Formic acid is a readily available and effective formylating agent for the synthesis of this compound. mdma.chresearchgate.net

The reaction between cyclohexylamine and formic acid can proceed efficiently without the need for a catalyst. mdma.ch In a solvent-free environment, heating a mixture of cyclohexylamine and formic acid at 60°C yields this compound. mdma.ch This method is advantageous due to its simplicity and the absence of potentially contaminating catalysts. mdma.ch One study demonstrated that various alicyclic amines, including cyclohexylamine, can be formylated with high yields (87-98%) using this catalyst-free approach. mdma.ch Another protocol suggests the use of aqueous 85% formic acid, though this may require a Dean-Stark trap to remove water. academie-sciences.fr

Solvent-free conditions offer a greener and more economical approach to the synthesis of this compound. mdma.ch The direct reaction of cyclohexylamine with formic acid at an elevated temperature (60°C) without any solvent has been shown to be highly effective. mdma.ch Research indicates that the absence of a solvent can surprisingly lead to a near-complete reaction, whereas the presence of a solvent without a catalyst results in only trace amounts of the desired product. mdma.ch This solventless method is applicable to a wide range of amines, including alicyclic amines like cyclohexylamine, providing good to excellent yields. mdma.ch

Table 1: Catalyst- and Solvent-Free N-Formylation of Cyclohexylamine with Formic Acid mdma.ch

| Entry | Amine | Formylating Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexylamine | Formic Acid | 60 | 3.5 | 98 |

Reaction conditions: amine (1 mmol), formic acid (1.2 mmol). Yields are based on GC analysis.

Ethyl Formate (B1220265) as Formylating Agent

Ethyl formate is another widely used formylating agent for the N-formylation of cyclohexylamine. mdma.chorgsyn.org

Similar to formic acid, ethyl formate can react with cyclohexylamine to produce this compound without a catalyst. mdma.ch A validated procedure involves the slow, exothermic addition of ethyl formate to cyclohexylamine in an ice bath, followed by reflux and vacuum distillation, resulting in a 90% yield of the product. orgsyn.org Another study reported that heating cyclohexylamine with ethyl formate at 60°C under catalyst-free conditions also provides the desired product. mdma.ch

The reaction of cyclohexylamine with ethyl formate can also be performed under solvent-free conditions. mdma.ch By heating a mixture of cyclohexylamine and ethyl formate at 60°C, this compound can be obtained in good yield. mdma.ch This method, being both catalyst- and solvent-free, represents an efficient and environmentally friendly synthetic route. mdma.ch

Table 2: Catalyst- and Solvent-Free N-Formylation of Cyclohexylamine with Ethyl Formate mdma.ch

| Entry | Amine | Formylating Agent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexylamine | Ethyl Formate | 60 | 6.0 | 87 |

Reaction conditions: amine (1 mmol), ethyl formate (3 mmol). Yields are based on GC analysis.

Methanol (B129727) as a Formyl Carrier in Catalytic Systems

Methanol has emerged as an ideal, sustainable C1 source for the formylation of amines due to its availability and environmentally benign characteristics. nih.gov Catalytic systems that employ methanol for the N-formylation of amines represent a significant advancement, offering an alternative to traditional formylating agents. nih.govd-nb.info These reactions, often proceeding through dehydrogenative coupling, can be facilitated by both homogeneous and heterogeneous catalysts based on noble and base metals. nih.govresearchgate.net

Chromium-based catalysts have been shown to be effective for the N-alkylation and formylation of amines. nih.govacs.org A notable advancement is the use of an inorganic ligand-supported chromium(III) catalyst, specifically (NH₄)₃[CrMo₆O₁₈(OH)₆]. d-nb.info This catalyst features a central Cr(III) single-atomic core supported by a polyoxometalate (POM) ligand composed of six MoO₆ octahedra. d-nb.info Unlike organic ligands that can be susceptible to oxidative degradation, POMs offer high resistance to hydrolysis and oxidation, making the catalyst robust and reusable. d-nb.info

In this system, the reaction of cyclohexylamine with methanol, catalyzed by 0.1 mol% of the chromium catalyst at 80°C, afforded this compound in a 73% yield. d-nb.inforesearchgate.net This demonstrates the catalyst's effectiveness for the formylation of aliphatic primary amines. d-nb.info The catalyst's structure and reusability present a significant advantage over systems that rely on complex or unstable organic ligands. d-nb.info

| Catalyst | Substrate | Product | Yield (%) | Conditions |

| (NH₄)₃[CrMo₆O₁₈(OH)₆] | Cyclohexylamine | This compound | 73 | 0.1 mol% catalyst, Methanol, 80°C |

Data sourced from Yu, H. et al. (2019). d-nb.info

The first use of a base-metal catalyst for the acceptorless dehydrogenative coupling of methanol and amines to produce formamides was demonstrated with a manganese-PNP pincer complex. researchgate.netnih.govunl.pt The novel complex, (iPr-PNHP)Mn(H)(CO)₂, catalyzes the N-formylation reaction under mild conditions without the need for any additives, bases, or external hydrogen acceptors, releasing H₂ as the only byproduct. researchgate.netnih.gov This homogeneous catalytic system is effective for a variety of amines, including the formylation of aliphatic primary amines. researchgate.netunl.pt The development of this manganese-based catalyst represents a significant step towards more sustainable chemical processes by replacing precious noble metals. researchgate.net

| Catalyst | Amine | Product | Yield (%) | Conditions |

| (iPr-PNHP)Mn(H)(CO)₂ | Aliphatic primary amines | Corresponding formamides | up to 86% | No additives, homogeneous |

Data sourced from references. researchgate.netnih.govunl.pt

Reductive Amidation of CO₂ with Cyclohexylamine using Hydrosilanes

Carbon dioxide (CO₂) is an abundant, non-toxic, and renewable C1 source for chemical synthesis. rsc.org Its use in the reductive functionalization with amines and hydrosilanes to produce formamides and methylamines has been a focus of significant research. epa.govresearchgate.net This transformation is thermodynamically favorable due to the formation of strong Si-O bonds. cnr.it

Metal-free, organocatalytic systems provide an attractive alternative for the reductive amidation of CO₂. Following seminal work on the organocatalytic reduction of CO₂ with amines and hydrosilanes, various efficient organocatalysts have been developed. researchgate.net

One such system employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a water-tolerant catalyst. bris.ac.uk It can catalyze the reductive functionalization of CO₂ with amines to generate formamides. researchgate.net

Another effective and sustainable organocatalyst is glycine (B1666218) betaine. nih.gov This catalyst was successfully used for the reductive functionalization of CO₂ with amines and diphenylsilane. By adjusting the CO₂ pressure and reaction temperature, formamides can be obtained in high yields. nih.gov This method represents a hierarchical reduction of CO₂ coupled with C-N bond formation, offering a green and efficient route to valuable chemical products. nih.gov

Ionic Liquid (IL) Systems

Ionic liquids (ILs) have gained attention as environmentally friendly alternatives to volatile organic solvents in chemical synthesis. researchgate.net These salts, which are liquid at or near room temperature, offer unique physicochemical properties that can be tailored by modifying their cationic and anionic components. researchgate.netolemiss.edu In the context of this compound synthesis, ILs can serve as both the solvent and catalyst.

The use of ILs in the synthesis of this compound has been explored, particularly in the context of creating novel materials. For instance, a new microporous gallophosphate was synthesized using this compound as the primary solvent in an ionothermal synthesis approach, which utilizes ionic liquids. researchgate.net This highlights the role of this compound in facilitating the formation of complex structures within an ionic liquid medium.

Furthermore, the synthesis of chiral ionic liquids has been a focus of research, with applications in asymmetric catalysis. mdpi.com While not directly a synthesis of this compound, these studies demonstrate the versatility of ionic liquids in reactions involving complex organic molecules and their potential to influence reaction pathways and product selectivity. olemiss.edumdpi.com

Transition Metal Complex Systems

Transition metal complexes are pivotal in various synthetic transformations, including the synthesis of this compound and its derivatives. These catalysts facilitate reactions that are otherwise difficult to achieve, often with high selectivity and efficiency.

One notable example involves the use of a Ruthenium-MACHO-PPh₂ complex as a precatalyst in the reaction of this compound with cyclohexanol. rsc.org In this process, the formamide (B127407) undergoes both dehydrogenation to an isocyanate and decarbonylation to an amine. rsc.orgrsc.org The resulting isocyanate can then react with the alcohol to form a carbamate (B1207046) or with the amine to produce N,N'-dicyclohexylurea. rsc.orgrsc.org The selectivity of this reaction is highly dependent on the catalyst, base, and solvent used. rsc.org

Copper compounds have also been shown to catalyze the reaction of isocyanides with alcohols to form formimidates, with this compound sometimes being produced as a by-product from the hydrolysis of the starting cyclohexyl isocyanide. cdnsciencepub.com The catalytic activity of various metal compounds, including those from groups IB and IIB, has been explored in the synthesis of formamidines from cyclohexyl isocyanide, demonstrating the broad utility of transition metals in this area of chemistry. kyoto-u.ac.jp Furthermore, a chromium (III) catalyst supported by an inorganic ligand has been effective in the N-formylation of cyclohexylamine with methanol to produce this compound in good yield. d-nb.info

The following table summarizes the results of a study on the Ru-MACHO-PPh₂ catalyzed reaction of this compound with cyclohexanol. rsc.org

Table 1: Ru-MACHO-PPh₂ Catalyzed Reaction of this compound

| Entry | Reactant | Product(s) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | Carbamate, N,N'-dicyclohexylurea, N-cyclohexylamine | 89 | 58 (Carbamate), 22 (Urea), 9 (Amine) |

| 2 | This compound | N,N'-dicyclohexylurea | - | 37 |

Catalytic conditions: 1 mmol formamide, 0.01 mmol complex 1, 0.04 mmol KOtBu, 2 mL toluene, 150 °C, 24 hours. Conversion and yields were estimated by ¹H NMR spectroscopy. rsc.org

Effect of CO₂ Pressure on Selectivity

The pressure of carbon dioxide (CO₂) can significantly influence the selectivity of N-formylation reactions. In the synthesis of this compound and other formamides, CO₂ can be used as a C1 source, and its pressure can direct the reaction towards the desired product.

For instance, in the reductive formylation of amines with CO₂ and a hydrosilane, controlling the CO₂ pressure is crucial for achieving high selectivity for the formylated product. nih.gov One study demonstrated that at a CO₂ pressure of 0.1 MPa, the yield of the formylated product was only 17%, but increasing the pressure to 0.3 MPa boosted the yield to 84%. nih.gov

Synthesis of [carbonyl-¹¹C]this compound

The synthesis of radiolabeled compounds is crucial for their use in positron emission tomography (PET) imaging. nih.gov A one-pot radiosynthesis method has been developed for producing [carbonyl-¹¹C]this compound. nih.govnih.gov

Radiosynthesis from Cyclohexylamine and [¹¹C]CO₂

A novel strategy for the radiosynthesis of [carbonyl-¹¹C]this compound involves the reaction of cyclohexylamine with cyclotron-produced [¹¹C]CO₂. nih.govnih.gov This method is part of a broader approach for the ¹¹C-formylation of primary amines. nih.gov The reaction proceeds through the formation of a [¹¹C]isocyanate intermediate, which is then reduced to the corresponding [¹¹C]formamide. nih.govnih.govresearchgate.net

The reactivity of this process is influenced by the nucleophilicity and steric hindrance of the primary amine. nih.gov For cyclohexylamine, which is a hindered primary amine, both the trapping efficiency and the radiochemical yield of [¹¹C]this compound were found to be lower compared to other less hindered amines. nih.gov

Role of Phosphazene Bases (e.g., BEMP)

Phosphazene bases, such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), play a crucial role in the radiosynthesis of [carbonyl-¹¹C]this compound. nih.govnih.gov As a superbase, BEMP serves to deprotonate the primary amine, in this case, cyclohexylamine. nih.gov This deprotonation increases the amine's reactivity towards the incoming [¹¹C]CO₂, facilitating its trapping within the reaction mixture. nih.gov The use of BEMP is a key component in the initial fixation of [¹¹C]CO₂ to form a [¹¹C]carbamate intermediate. nih.govresearchgate.net

Use of Phosphoryl Chloride (POCl₃)

The following table presents data on the radiochemical yield for the synthesis of various [¹¹C]formamides, including [¹¹C]this compound. nih.gov

Table 2: Radiochemical Yields of [¹¹C]Formamides

| Amine Substrate | Product | Radiochemical Yield (RCY) (%) |

|---|---|---|

| Benzylamine | [¹¹C]Benzyl formamide | 80 |

| Cyclohexylamine | [¹¹C]this compound | 73 |

| [¹¹C]formyl methionine | [¹¹C]formyl methionine | 48 |

This data demonstrates the feasibility of ¹¹C-formylation of various primary amines. nih.govnih.gov

Reduction with Sodium Borohydride (B1222165) (NaBH₄)

A notable and efficient method for the synthesis of this compound involves the use of sodium borohydride (NaBH₄) as a reducing agent. This approach is particularly advantageous as it often proceeds without the need for transition-metal catalysts, which simplifies the purification process.

In one established procedure, cyclohexylamine is reacted with formamide in the presence of sodium borohydride. The reaction conditions can be optimized to achieve high yields. For instance, by reducing the amount of formamide to 5 equivalents and maintaining a temperature of 50°C for 18 hours, an isolated yield of 92% can be obtained. The product can then be isolated through direct filtration or distillation.

Another innovative, catalyst-free approach utilizes carbon dioxide as a C1 source in conjunction with sodium borohydride. rsc.org This sustainable method involves the reductive formylation of CO₂ with NaBH₄ to generate formoxy borohydride species in situ. rsc.org This intermediate then reacts with the amine to produce the N-formylated product. The critical role of both NaBH₄ and CO₂ is highlighted by the fact that in their absence, no N-formyl product is formed. rsc.org

A significant advancement in radiolabeling utilizes NaBH₄ for the rapid synthesis of [carbonyl-¹¹C]formamides. In this method, a primary amine is first converted to its corresponding [¹¹C]isocyanate using [¹¹C]CO₂, a phosphazene base (BEMP), and phosphoryl chloride (POCl₃). The resulting [¹¹C]isocyanate is then reduced to the [¹¹C]formamide with sodium borohydride. nih.gov This entire process can be completed in as little as 15 minutes. nih.gov

| Reactants | Reagents | Conditions | Yield | Reference |

| Cyclohexylamine, Formamide | Sodium Borohydride | 50°C, 18 hours | 92% | |

| Amine, Carbon Dioxide | Sodium Borohydride | 25°C, CO₂ sparging, then heating | - | rsc.org |

| Primary Amine, [¹¹C]CO₂ | BEMP, POCl₃, Sodium Borohydride | 0°C, 10 minutes (reduction step) | 73% (RCY for [¹¹C]this compound) | nih.gov |

Considerations of Amine Basicity and Steric Hindrance in Radiochemical Yield

The efficiency of this compound synthesis, particularly in radiochemical applications, is significantly influenced by the electronic and steric properties of the amine substrate. Amine basicity and steric hindrance are two key factors that can impact the radiochemical yield (RCY).

In the context of producing [¹¹C]this compound, it has been observed that the reactivity of the precursor amine is proportional to its nucleophilicity. nih.gov Cyclohexylamine, being a primary aliphatic amine, is generally more basic than aromatic amines. However, the bulky cyclohexyl group introduces considerable steric hindrance. fiveable.mebohrium.com This steric hindrance can impede the approach of the reagents to the nitrogen atom, thereby slowing down the reaction rate. bohrium.com

A study on the ¹¹C-formylation of various primary amines demonstrated these effects clearly. When cyclohexylamine was used as the substrate, both the trapping efficiency (TE) and the radiochemical yield (RCY) of [¹¹C]this compound were lower compared to less hindered amines. nih.gov Specifically, a TE of 67% and an RCY of 73% were reported. nih.gov This reduction in yield is attributed to the lower nucleophilicity and the steric hindrance posed by the cyclohexyl group, which partially impedes the reaction. nih.gov

The basicity of an amine is influenced by several factors, including the hybridization of the nitrogen atom and the electronic effects of its substituents. fiveable.meyoutube.com Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and enhances basicity. fiveable.me However, excessive substitution or bulky groups near the nitrogen atom can introduce steric strain, which can decrease basicity and reactivity. fiveable.memsu.edu Therefore, a balance between the electron-donating effects that increase nucleophilicity and the steric hindrance that impedes reactivity is crucial for optimizing the synthesis of this compound.

| Amine Substrate | Key Factors | Effect on Reaction | Radiochemical Yield (RCY) | Reference |

| Cyclohexylamine | Lower nucleophilicity, Steric hindrance | Partially impedes the reaction | 73% | nih.gov |

| Benzylamine | Higher nucleophilicity, Less steric hindrance | Faster reaction | 80% | nih.gov |

Chemical Reactivity and Reaction Mechanisms of N Cyclohexylformamide

Hydrolysis and Transformations of the Amide Functional Group

The amide group in N-Cyclohexylformamide is susceptible to various transformations, most notably hydrolysis. solubilityofthings.com This process involves the cleavage of the carbon-nitrogen bond within the amide linkage.

In the presence of an acid catalyst, this compound can undergo hydrolysis. oup.com This reaction is a critical consideration in environments where the compound might be exposed to acidic conditions. oup.com

The mechanism of acid-catalyzed hydrolysis of formamides, in general, has been a subject of detailed study. Theoretical calculations suggest that the reaction proceeds through a stepwise pathway initiated by the protonation of the carbonyl oxygen. This is considered the more favorable route compared to nitrogen protonation. Following oxygen protonation, a water molecule attacks the carbonyl carbon in a rate-determining step. The subsequent breaking of the C-N bond leads to the final hydrolysis products. nih.gov

A study comparing the chemical stability of this compound (NCF) and N-cyclohexylpyrrolidone (NCP) in nitric acid solution found that NCF gradually decomposed through acid-catalyzed hydrolysis, while the more sterically hindered NCP remained stable. oup.com This highlights the role of steric hindrance in protecting the carbonyl carbon from nucleophilic attack by water, which is the key step in the hydrolysis mechanism. oup.com

Dehydration of this compound to Cyclohexyl Isocyanide

One of the most significant reactions of this compound is its dehydration to form cyclohexyl isocyanide. orgsyn.orgsmolecule.com This transformation is a common and favorable method for the synthesis of isocyanides. orgsyn.org

A widely used and effective method for the dehydration of this compound involves the use of phosgene (B1210022) in the presence of a tertiary amine, such as triethylamine (B128534). orgsyn.orglookchem.com This system is known to produce high yields of the corresponding isocyanide. orgsyn.org

The reaction is typically carried out by adding phosgene to a solution of this compound and triethylamine in a suitable solvent like methylene (B1212753) chloride. lookchem.com The reaction proceeds vigorously, often causing the solvent to reflux. lookchem.com While this method is efficient, the extreme toxicity of phosgene presents a significant handling challenge. orgsyn.org

Table 1: Reaction Conditions for Dehydration of this compound using Phosgene/Triethylamine

| Reactant/Reagent | Molar Amount |

| This compound | 10.0 moles |

| Triethylamine | - |

| Methylene Chloride | 4.50 liters |

| Phosgene | 10.2 moles |

| Data sourced from a synthesis protocol for cyclohexyl isocyanide. lookchem.com |

Due to the hazards associated with phosgene, several alternative dehydrating agents have been explored for the synthesis of isocyanides from formamides. These alternatives aim to provide safer and more convenient reaction conditions.

Phosphorus Oxychloride (POCl3) : This reagent is a common alternative for the dehydration of formamides. orgsyn.orgcore.ac.uk The reaction is often carried out in the presence of a base like pyridine (B92270) or potassium t-butoxide. orgsyn.org

p-Toluenesulfonyl Chloride (TsCl) : In the presence of a base like quinoline, p-toluenesulfonyl chloride can be used to dehydrate N-methylformamide to methyl isocyanide, suggesting its potential applicability for this compound as well. orgsyn.org A study comparing different dehydrating agents found p-TsCl to be a good choice for non-sterically demanding aliphatic formamides. lookchem.com

Burgess Reagent : This mild and selective dehydrating agent has been shown to be highly effective for the preparation of a range of isocyanides from N-formylamines, including this compound. psu.edu The reaction typically proceeds at room temperature in a solvent like dichloromethane. psu.edu

Triphenylphosphine (B44618) (PPh3) and Iodine : The combination of triphenylphosphine and iodine is another system investigated for the dehydration of N-formamides. lookchem.com

The choice of dehydrating agent often depends on the specific substrate and the desired reaction conditions, with a growing emphasis on greener and safer chemical processes. lookchem.com

Participation in Self-Coupling Reactions for Urea (B33335) Derivatives

This compound can participate in self-coupling reactions to form symmetrical urea derivatives. These reactions typically involve catalytic processes that promote the formation of new carbon-nitrogen bonds.

The synthesis of urea derivatives from formamides can be achieved through catalytic dehydrogenation. rsc.org This approach is considered an atom-economical method for forming these valuable compounds. rsc.org

Ruthenium pincer complexes have been identified as effective catalysts for the self-coupling of formamides. rsc.org In one study, the reaction of this compound in the presence of a Ru-MACHO-PPh2 complex and potassium t-butoxide at elevated temperatures resulted in the formation of a urea derivative. rsc.org The proposed mechanism involves decarbonylation and dehydrogenation steps. rsc.org

Iron-based catalysts have also been shown to facilitate the dehydrogenative coupling of formamides. Mechanistic studies suggest that the formamide (B127407) is first dehydrogenated to a transient isocyanate intermediate. This isocyanate then reacts with another molecule of amine (which can be formed in situ or added) to produce the urea. semanticscholar.org Evidence for the isocyanate intermediate was obtained by reacting cyclohexylformamide in the presence of an iron catalyst, which resulted in the observation of cyclohexyl isocyanate. semanticscholar.org

Table 2: Catalytic Systems for Urea Formation from this compound

| Catalyst System | Key Features | Proposed Intermediate |

| Ruthenium Pincer Complex | Involves decarbonylation and dehydrogenation | Not explicitly stated for self-coupling |

| Iron Pincer Complex | Proceeds via formamide dehydrogenation | Cyclohexyl isocyanate |

| Information compiled from studies on catalytic urea synthesis. rsc.orgsemanticscholar.org |

Decarbonylation Pathways in Urea Synthesis

The synthesis of urea derivatives from formamides like this compound can proceed through catalytic pathways involving both dehydrogenation and decarbonylation. rsc.org In the presence of a suitable catalyst, such as a ruthenium pincer complex, formamides can undergo self-coupling to produce symmetrically substituted ureas, eliminating carbon monoxide (CO) and hydrogen (H₂) gases in the process. rsc.orgnih.gov This method presents an alternative to traditional urea synthesis, which often relies on toxic feedstocks like isocyanates and phosgene gas. rsc.orgrsc.org

Influence of Catalysts, Bases, and Solvents on Selectivity

The selectivity of reactions involving this compound towards either urea or carbamate (B1207046) formation is highly dependent on the choice of catalyst, base, and solvent. rsc.orgrsc.org

Catalysts: Ruthenium-based pincer complexes, such as Ru-MACHOPPh₂, have been effectively used to promote the synthesis of urea derivatives from formamides. rsc.org The choice of metal can be critical; for example, ruthenium-based pincer catalysts tend to favor the decarbonylation process more than manganese analogues. rsc.org Copper and its oxides have also been shown to be excellent catalysts for reactions of isocyanides with alcohols, which can produce this compound as a by-product from the hydrolysis of cyclohexyl isocyanide. cdnsciencepub.com

Bases: The presence and amount of a base, such as potassium tert-butoxide (KOtBu), play a crucial role in determining the reaction's yield and selectivity. rsc.orgrsc.org Increasing the quantity of KOtBu in conjunction with a ruthenium catalyst has been shown to favor the decarbonylation pathway leading to urea derivatives. rsc.org

Solvents: The reaction medium significantly impacts the outcome. Polar solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) have been found to be effective for certain catalytic N-formylation reactions. rsc.org In the context of urea synthesis from this compound, the choice of solvent is one of the key factors controlling selectivity. rsc.org

The following table summarizes the effects of different reaction conditions on the conversion of this compound and the yield of products in a specific study. rsc.org

| Catalyst (mol%) | Base (mol%) | Formamide Conversion (%) | Carbamate Yield (%) | N,N'-dicyclohexylurea Yield (%) | N-cyclohexylamine Yield (%) |

|---|---|---|---|---|---|

| Ru-MACHOPPh₂ (1) | KOtBu (4) | 89 | 58 | 22 | 9 |

Table 1: Effect of catalytic conditions on the reaction of this compound with cyclohexanol. The reaction was performed at 150 °C for 24 hours. rsc.org

Reaction with Cyclohexanol for Carbamate Formation

The reaction between this compound and cyclohexanol, mediated by a ruthenium pincer catalyst (Ru-MACHOPPh₂), serves as a key example of carbamate formation. rsc.org When these two reactants are heated in the presence of the catalyst and a base (KOtBu), a mixture of products is obtained. rsc.org The primary product is the corresponding carbamate, which forms alongside N,N'-dicyclohexylurea and N-cyclohexylamine. rsc.org

In a representative experiment conducted at 150 °C for 24 hours with 1 mol% of the ruthenium catalyst and 4 mol% of KOtBu, an 89% conversion of this compound was observed. rsc.org The product distribution consisted of 58% carbamate, 22% N,N'-dicyclohexylurea, and 9% N-cyclohexylamine. rsc.org This demonstrates a competitive reaction landscape where both dehydrogenative coupling leading to carbamate and a decarbonylative pathway to urea occur simultaneously. rsc.orgrsc.org

Role in Photolysis of N-Nitrosodialkylamines

This compound has been identified as a product in the photochemistry of N-nitrosodialkylamines. cdnsciencepub.com

Formation as a Hydrolysis Product of Crude Photolysis Mixtures

During the investigation of the photolysis of N-nitroso-N-methylcyclohexylamine in an acidic solution, a complex mixture of products is formed. cdnsciencepub.com The primary photochemical process involves the cleavage of the N-nitroso compound into an alkylideneimine and a [NOH] fragment. cdnsciencepub.com In a specific experiment, the basic fraction of the ether extract from the photolysis mixture yielded a small quantity of a crystalline substance. cdnsciencepub.com Analysis of this material indicated it was N-cyclohexylformamidoxime. cdnsciencepub.com Subsequent hydrolysis of this crude product confirmed the formation of this compound. cdnsciencepub.com This pathway shows that this compound can be derived from the secondary reactions of initial photolysis products. cdnsciencepub.com

Spectroscopic and Computational Investigations of N Cyclohexylformamide

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are crucial for understanding the molecular structure and environmental interactions of N-Cyclohexylformamide. Methods such as Infrared (IR) and Raman spectroscopy provide detailed insights into the vibrational modes of its constituent bonds, which are sensitive to the local chemical environment.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. For a molecule like this compound, the frequencies of these vibrations, particularly those of the amide group, are highly informative. The process involves exciting different types of vibrations, such as stretching (a change in interatomic distance) and bending (a change in the angle between bonds). libretexts.org Stretching vibrations generally occur at higher frequencies than bending vibrations. libretexts.orgwilliams.edu

The IR spectrum of a secondary amide like this compound is characterized by several key absorption bands. The most prominent is the C=O (carbonyl) stretching vibration, which gives rise to a strong absorption peak, often the most intense in the spectrum. williams.edu For secondary amides, this C=O stretch, also known as the Amide I band, typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com

Another diagnostic vibration is the in-plane N-H bending mode, referred to as the Amide II band. This peak is found adjacent to the C=O stretch and is also intense. spectroscopyonline.com The N-H stretching vibration itself appears at a much higher frequency, generally in the range of 3400-3200 cm⁻¹. spectroscopyonline.comspecac.com The combination of the C=O stretch and N-H bending modes provides a clear spectroscopic signature for secondary amides. spectroscopyonline.com

The precise frequencies of the C=O stretch and N-H bending modes are highly sensitive to the molecule's environment, a phenomenon known as solvatochromism. nih.gov Changes in solvent polarity or binding within a protein's active site can cause significant shifts in these frequencies due to differing electrostatic interactions and hydrogen bonding.

Studies on this compound (CXF) have shown that the vibrational frequencies of its amide group are altered when it is moved from a non-polar solvent like methylene (B1212753) chloride to a polar aqueous solution, and further when it binds to the active site of an enzyme like horse liver alcohol dehydrogenase (LADH). acs.orgnih.gov When CXF binds to the LADH-NADH complex, the C=O stretching mode shifts to a lower frequency (redshift) compared to its frequency in both aqueous solution and methylene chloride. acs.orgnih.gov Conversely, the N-H bending mode shifts to a lower frequency compared to the aqueous solution but a significantly higher frequency compared to methylene chloride. acs.orgnih.gov These shifts are attributed to the specific interactions within the enzyme's active site, including hydrogen bonding of the carbonyl oxygen with the catalytic zinc and the hydroxyl group of Ser-48, and the interaction of the N-H group with the benzene (B151609) ring of Phe-93. acs.orgnih.gov

The table below summarizes the observed frequency shifts for the C=O stretch and N-H bend of this compound in different environments relative to its state in the LADH enzyme complex.

| Vibrational Mode | Shift in Enzyme vs. Aqueous Solution (cm⁻¹) | Shift in Enzyme vs. Methylene Chloride (cm⁻¹) |

| C=O Stretch | -16 acs.orgnih.gov | -48 acs.orgnih.gov |

| N-H Bend | -9 acs.orgnih.gov | +36 acs.orgnih.gov |

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy and is particularly useful for studying molecules in aqueous solutions, such as enzyme-ligand complexes.

Raman spectroscopy has been instrumental in characterizing the bonding of this compound when it acts as an inhibitor bound to an enzyme. acs.org In studies of the horse liver alcohol dehydrogenase (LADH)-NADH complex, this compound (CXF) serves as an analog for aldehyde substrates. nih.govebi.ac.uk Using Raman difference spectroscopy, where the spectrum of the free enzyme is subtracted from that of the enzyme-inhibitor complex, the vibrational spectrum of the bound CXF can be isolated. nih.gov

These studies have confirmed that the carbonyl oxygen of the bound CXF interacts directly with the catalytic zinc ion and also forms a hydrogen bond with the hydroxyl group of a serine residue (Ser-48). acs.orgnih.gov Furthermore, the amide N-H group was found to interact with the benzene ring of a phenylalanine residue (Phe-93). nih.gov Analysis of the frequency shifts allowed researchers to quantify the energetics of these interactions, finding a favorable interaction enthalpy of about 5.5 kcal/mol for the C=O group relative to water. acs.orgnih.govnih.gov The data also indicated that the amide N-H bond is in a trans conformation relative to the C=O bond, both in solution and when bound to the enzyme. acs.orgnih.gov

The sensitivity of vibrational frequencies to local electric fields forms the basis of Vibrational Stark Effect (VSE) spectroscopy. nih.gov This technique measures frequency shifts to map the magnitude and orientation of electric fields within condensed-phase environments, such as an enzyme's active site. stanford.edunih.gov Electric fields are thought to play a major role in enzyme catalysis, and VSE provides a direct experimental method to quantify them. nih.gov

This compound, particularly its deuterated form (CXF-D), has been developed into a powerful "two-directional vibrational probe" for VSE studies. stanford.edunih.gov By measuring the Stark effect on two different bonds within the same molecule—the C=O bond and the C-D bond—researchers can determine not only the strength (magnitude) of the local electric field but also its orientation. stanford.edunih.gov The angle of approximately 120 degrees between these two bonds in CXF-D makes it particularly suitable for this purpose. stanford.edu

The sensitivity of a particular vibration to an electric field is quantified by its Stark tuning rate (Δμ). nih.gov This value, determined experimentally, relates the observed frequency shift to the strength of the electric field projected along the bond axis. nih.gov VSE experiments on CXF-D have successfully measured these rates, enabling the detailed mapping of the electrostatic environment within the active site of liver alcohol dehydrogenase. stanford.edunih.gov

The table below presents the experimentally determined Stark tuning rates for the C=O and C-D bonds in deuterated this compound (CXF-D).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies provide detailed insights into its molecular framework, conformational isomers, and the electronic environment of its constituent atoms. chemicalbook.comnih.govorganicchemistrydata.org The presence of the amide bond leads to the existence of E and Z isomers due to the partial double bond character of the C-N bond, which results in slow interconversion on the NMR timescale and the appearance of distinct sets of signals for each isomer. cdnsciencepub.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the formyl proton, the cyclohexyl methine proton, and the methylene protons of the cyclohexane (B81311) ring. Due to the E/Z isomerism, these signals are often duplicated. chemicalbook.comcdnsciencepub.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include the carbonyl carbon and the carbons of the cyclohexyl ring. organicchemistrydata.orgrsc.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for probing the electronic environment of the nitrogen atom in the amide group. The chemical shift of the nitrogen is sensitive to factors like hydrogen bonding and substitution. nih.govnih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.1 | d | Formyl H (Z-isomer) |

| ¹H | ~7.9 | d | Formyl H (E-isomer) |

| ¹H | ~3.7 | m | N-CH (Cyclohexyl) |

| ¹H | 1.0-2.0 | m | Cyclohexyl CH₂ |

| ¹³C | ~160-165 | s | C=O |

| ¹³C | ~50 | s | N-CH (Cyclohexyl) |

| ¹³C | ~25-35 | s | Cyclohexyl CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from typical values for formamides and cyclohexyl groups.

Conformational Dynamics and Rotational Barriers

The rotation around the N-C(O) amide bond in this compound is a sterically hindered process, leading to a significant rotational barrier. ut.ee This barrier separates the cis (Z) and trans (E) conformers. The magnitude of this barrier can be determined using dynamic NMR (DNMR) spectroscopy by analyzing the coalescence of NMR signals at varying temperatures. ut.eemdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to compute the energy profile of the rotation and the structures of the ground and transition states. mdpi.com Studies on related amides have shown that the rotational barrier is influenced by the steric bulk of the substituents on the nitrogen and carbonyl carbon. ut.eeresearchgate.net

Solvent Effects on Rotational Barriers

The polarity of the solvent can influence the rotational barrier around the amide bond. colostate.edu In polar solvents, the transition state, which is typically more polar than the ground state, is stabilized, leading to a change in the rotational energy barrier. colostate.edu For instance, in N,N-dimethylformamide, the rotational barrier increases when moving from the gas phase to a polar solvent like acetonitrile. colostate.edu This effect is attributed to the difference in the dipole moments between the ground state and the transition state. colostate.edu While specific studies on the solvent effect on the rotational barrier of this compound are not extensively detailed in the provided results, the principles observed for other amides are generally applicable. ut.eecolostate.edu

Mass Spectrometry (GC-MS, MS-MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. mst.dknist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like this compound, providing both retention time information from the GC and mass spectral data from the MS. rsc.orgmst.dkhep.com.cn

In a typical electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For this compound, fragmentation of the cyclohexane ring is also prominent. nih.gov

Tandem mass spectrometry (MS-MS) provides further structural detail by isolating a precursor ion and subjecting it to collision-induced dissociation to generate a spectrum of product ions. nih.govmzcloud.org This technique helps in elucidating complex fragmentation pathways and confirming the structure of the molecule. nih.govmzcloud.org

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Ion | Possible Structure/Origin |

|---|---|---|

| 127 | [M]⁺ | Molecular Ion |

| 98 | [M - CHO]⁺ | Loss of the formyl group |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 55 | [C₄H₇]⁺ | Fragment from cyclohexyl ring |

| 46 | [CH₂NO]⁺ | Fragment from the formamide (B127407) group |

Note: The fragmentation pattern can vary based on the ionization method and energy. nih.govgcms.cz

Computational Chemistry and Theoretical Studies

Computational chemistry plays a vital role in understanding the properties and behavior of this compound at a molecular level. psu.eduoup.com Theoretical studies, particularly those employing quantum mechanics, can predict molecular structures, vibrational frequencies, and reaction energetics. mdpi.comnih.gov

Ab Initio Calculations

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods are used to obtain highly accurate information about molecular systems.

Ab initio calculations have been instrumental in quantifying the interaction energies of this compound when it binds to the active site of enzymes. nih.gov this compound serves as an inhibitor and a mimic of the Michaelis complex in enzymes like horse liver alcohol dehydrogenase (LADH). nih.govacs.orgacs.org

By combining experimental data from techniques like Raman spectroscopy with ab initio calculations, researchers can dissect the energetic contributions of different interactions. nih.govacs.org For example, studies on the LADH/NADH/N-Cyclohexylformamide ternary complex have used these calculations to determine the interaction enthalpy of the amide's C=O and N-H groups with the enzyme's active site residues. nih.govacs.org It was found that the C=O group of this compound has a favorable interaction enthalpy of approximately -5.5 kcal/mol with the active site, relative to its interaction with water. nih.govacs.org Conversely, the N-H group is destabilized by about 1.5 kcal/mol relative to water. nih.gov These calculations are crucial for understanding how enzymes stabilize transition states and achieve their catalytic power. stanford.edumontana.edunih.gov

Normal Mode Calculations for Vibrational Frequencies

Normal mode calculations, particularly through ab initio methods, have been instrumental in understanding the vibrational spectra of this compound (CXF). These studies often focus on how the compound's environment influences its vibrational modes.

Detailed Research Findings:

Raman spectroscopic studies, complemented by ab initio normal mode calculations, have been conducted on CXF and its isotopically substituted derivatives (¹³C and ¹⁵N). ebi.ac.uk These investigations reveal that the amide N-H bond is in a trans conformation to the C=O bond, both in solution and when bound to the enzyme horse liver alcohol dehydrogenase (LADH) in a ternary complex with NADH. ebi.ac.uk

Table 1: Vibrational Frequency Shifts of this compound in Different Environments

| Vibrational Mode | Frequency Shift in Enzyme vs. Aqueous Solution (cm⁻¹) | Frequency Shift in Enzyme vs. Methylene Chloride (cm⁻¹) |

|---|---|---|

| C=O Stretch | -16 ebi.ac.ukacs.org | -48 ebi.ac.ukacs.org |

These findings from normal mode calculations are crucial for interpreting experimental spectroscopic data and understanding the nature of intermolecular forces at play.

Computational Studies of Catalytic Loop Dynamics

While specific studies focusing solely on the catalytic loop dynamics of an enzyme with this compound are not extensively detailed, the broader context of its interaction with horse liver alcohol dehydrogenase (LADH) provides relevant insights. This compound acts as a potent inhibitor of LADH, binding to the enzyme-NADH complex and mimicking the Michaelis complex of aldehyde reduction. ebi.ac.ukacs.org Computational studies of this system, including molecular dynamics simulations, shed light on the dynamics and conformational changes within the enzyme's active site upon inhibitor binding. psu.edugusc.lv These simulations help in understanding the structural basis for the inhibition and the role of specific amino acid residues in the catalytic process. acs.org

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like this compound. wikipedia.orgmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms and molecular interactions. nih.govarxiv.org

Mechanistic Insights into Catalytic Reactions

DFT calculations have been employed to elucidate the mechanisms of catalytic reactions involving this compound. For instance, in the synthesis of this compound from cyclohexylamine (B46788) and CO₂ catalyzed by copper, DFT calculations at the B3LYP/6-31G* level have shown that the reaction proceeds through a formic acid intermediate. The catalyst facilitates the activation of H₂, leading to the reduction of CO₂ to a formate (B1220265) species, which then reacts with cyclohexylamine to produce the final product.

In other catalytic applications, such as the Ru-MACHO-PPh₂ catalyzed reaction of this compound with cyclohexanol, DFT has been used to map out plausible mechanistic pathways that are consistent with the experimentally observed products, which include carbamates and ureas. rsc.org These computational studies help in understanding the role of the catalyst and the reaction conditions in determining the product selectivity. rsc.org

Analysis of Electric Fields and Electrostatic Interactions

A significant application of computational methods, often in conjunction with experimental techniques like vibrational Stark effect (VSE) spectroscopy, is the analysis of electric fields and electrostatic interactions in the vicinity of this compound, particularly when it is bound to an enzyme.

Detailed Research Findings:

This compound, specifically its deuterated form (CXF-D), has been used as a two-directional vibrational probe to map the electric field in the active site of LADH. nih.gov The vibrational frequencies of the C=O and C-D bonds, which are oriented at approximately 120° to each other, are sensitive to the local electric field. nih.gov

Studies have shown that as solvent polarity increases, the vibrational frequencies of the C=O (νC=O) and C-D (νC-D) bonds shift in opposite directions. nih.gov The C=O bond experiences a redshift (lower frequency), indicating stabilization, while the C-D bond shows a blueshift (higher frequency), indicating destabilization. nih.gov This phenomenon is attributed to the solvent-induced electric field. The ensemble-averaged solvent electric field along the C=O bond is negative, signifying an attractive electrostatic interaction that aligns with the bond's dipole moment. nih.gov

When bound to the LADH active site, the electric field experienced by CXF-D is substantially larger than in any of the solvents tested. nih.gov The field projected on the C=O bond is approximately -166 MV cm⁻¹, while on the C-D bond it is +99 MV cm⁻¹. nih.gov These strong fields are generated by specific interactions with active site residues, primarily Ser-48 and the catalytic Zn²⁺ ion. nih.govnih.gov The orientation of the electric field in the enzyme's active site is markedly different from that in common solvents, highlighting the highly organized electrostatic environment of the enzyme. stanford.edu This pre-organized electric field is believed to be a key contributor to the enzyme's catalytic power by preferentially stabilizing the transition state of the reaction. researchgate.netrcsb.org

Table 2: Electric Fields Experienced by this compound-d (CXF-D) in Different Environments

| Environment | Electric Field on C=O (MV cm⁻¹) | Electric Field on C-D (MV cm⁻¹) |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have proven to be a valuable tool for studying this compound, especially in the context of its interaction with LADH. psu.edu Classical MD simulations of the LADH-NADH-N-cyclohexylformamide ternary complex have been performed using force fields like AMBER. psu.edu These simulations provide trajectories that can be used to calculate various properties, including the fluctuating energy gaps between electronic states of the NADH cofactor, which are essential for understanding the system's optical properties. psu.edu

MD simulations are also crucial for unraveling the origins of solvatochromic shifts observed in the vibrational spectra of this compound. nih.gov By simulating the compound in different solvents, researchers can quantify the solvent electric fields projected onto specific bonds, such as the C=O and C-D bonds. nih.gov These simulations, often combined with quantum mechanical (QM) calculations, have established strong linear correlations between the calculated ensemble-averaged solvent electric fields and the experimentally measured vibrational frequencies. nih.gov

Modeling of Intermolecular Interactions

The study of this compound frequently involves modeling its intermolecular interactions, particularly in the active site of LADH.

Detailed Research Findings:

X-ray crystallography has revealed the precise binding mode of this compound in the LADH-NADH complex. ebi.ac.ukacs.org The carbonyl oxygen of the inhibitor binds directly to the catalytic zinc ion and also forms a hydrogen bond with the hydroxyl group of Ser-48. ebi.ac.ukacs.org The cyclohexyl ring of the inhibitor settles into a hydrophobic pocket, engaging in interactions that optimize its binding. ebi.ac.ukacs.org

Computational modeling, including ab initio calculations, has been used to quantify the energetics of these interactions. nih.gov By establishing an empirical relationship between the C=O stretch frequency shift and the interaction enthalpy, it was determined that the C=O group of CXF binds in the enzyme's active site with a favorable interaction enthalpy of approximately 5.5 kcal/mol relative to its interaction with water. acs.orgnih.gov In contrast, the N-H moiety of the inhibitor is destabilized by about 1.5 kcal/mol relative to water, but it is stabilized by about 1.5 kcal/mol compared to a hydrophobic environment. ebi.ac.uknih.gov These calculations quantitatively describe the binding of the C=O group with the catalytic zinc and Ser-48, as well as the interaction between the N-H group and the benzene ring of another active site residue, Phe-93. ebi.ac.uk

Table 3: Interaction Enthalpies of this compound Moieties in the LADH Active Site

| Moiety | Interaction Enthalpy Change (kcal/mol) | Reference Environment |

|---|---|---|

| C=O Group | ~5.5 (Favorable) acs.orgnih.gov | Water |

| N-H Moiety | ~1.5 (Destabilized) ebi.ac.uknih.gov | Water |

This detailed modeling of intermolecular interactions is fundamental to understanding the high affinity and specificity of this compound as an LADH inhibitor.

Hydrogen Bonding in this compound-Aromatic Donor Systems

The interaction between this compound and various aromatic donor systems has been a subject of spectroscopic investigation to understand the nature and strength of N-H…π hydrogen bonds. rsc.orgresearchgate.net These studies typically involve analyzing the fundamental NH stretching vibration region in the infrared spectra of this compound when dissolved in a non-polar solvent like carbon tetrachloride, with the addition of aromatic compounds. researchgate.netresearchgate.net

Research in this area has focused on determining the formation constants (K) for the 1:1 hydrogen-bonded complexes formed between this compound and aromatic donors such as benzene, toluene, ethylbenzene, n-propylbenzene, and n-butylbenzene. researchgate.net These constants are typically measured over a range of temperatures to calculate the corresponding thermodynamic parameters, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net

The collected data consistently indicate the formation of weak hydrogen bonds between the N-H group of this compound and the π-electron system of the aromatic ring. researchgate.net This is evidenced by the shifts in the NH stretching frequency and the calculated thermodynamic values. rsc.orgresearchgate.net The strength of these interactions is influenced by the nature of the alkyl substituent on the aromatic donor. researchgate.net

Detailed Research Findings

A study by Nikolić, Kobilarov, and Brzić provides a comprehensive analysis of the N-H…π hydrogen bonding in this compound-aromatic donor systems. rsc.org Their work, published in the Journal of Molecular Structure, details the spectroscopic and thermodynamic characteristics of these interactions. rsc.orguns.ac.rsacs.org

The formation constants for the 1:1 complexes were determined at various temperatures, allowing for the calculation of the thermodynamic parameters. researchgate.net These findings are crucial for correlating spectral data with the thermodynamic stability of the hydrogen-bonded complexes and for considering the effects of n-alkyl substituents on the aromatic ring. researchgate.net

The following table summarizes the key thermodynamic and spectroscopic data for the interaction of this compound with different aromatic donors in a CCl4 solution.

Table 1: Spectroscopic and Thermodynamic Data for this compound-Aromatic Donor Systems

| Aromatic Donor | Temperature (°C) | Formation Constant (K) (dm³/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Δν (cm⁻¹) |

|---|---|---|---|---|---|

| Benzene | 25 | 0.55 | -8.4 | -25 | 38 |

| Toluene | 25 | 0.68 | -9.2 | -27 | 42 |

| Ethylbenzene | 25 | 0.72 | -9.6 | -28 | 44 |

| n-Propylbenzene | 25 | 0.75 | -10.0 | -29 | 45 |

Biochemical and Biological Interactions of N Cyclohexylformamide

Interactions with Enzymes

The primary enzymatic interaction of N-Cyclohexylformamide that has been extensively studied is with Liver Alcohol Dehydrogenase (LADH).

Binding to Liver Alcohol Dehydrogenase (LADH)

This compound binds to the enzyme-NADH complex of horse liver alcohol dehydrogenase. nih.govacs.org This interaction is significant as it provides insights into the enzyme's catalytic mechanism and substrate binding.

Formamides, including this compound, are considered unreactive analogs of aldehyde substrates for alcohol dehydrogenases. researchgate.netresearchgate.net Their binding mode is thought to resemble the Michaelis complexes of the corresponding aldehyde substrates. nih.govacs.org This mimicry allows researchers to study the structural and electronic properties of the enzyme's active site as it would be when bound to a true substrate, without the complication of a chemical reaction occurring. The carbonyl carbon of the formamide (B127407) is positioned to accept a hydrogen from NADH, similar to how an aldehyde substrate would be positioned for reduction. nih.govacs.org

This compound acts as a potent inhibitor of liver alcohol dehydrogenase. nih.gov It functions as an uncompetitive inhibitor with respect to alcohol substrates, meaning it binds to the enzyme-NADH complex. nih.govresearchgate.net This type of inhibition is effective even at high concentrations of the alcohol substrate. researchgate.net The inhibition constants (Kii) for various N-alkyl amides have been determined, with this compound exhibiting a Kii value of 0.0087 mM at pH 8 and 25°C. nih.govacs.org

| Compound | Kii (mM) |

|---|---|

| N-propylacetamide | 16 |

| δ-valerolactam | 1.6 |

| N-formylpiperidine | 0.14 |

| N-isobutylformamide | 0.028 |

| N-(cyclohexylmethyl)-formamide | 0.011 |

| This compound | 0.0087 |

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the horse liver alcohol dehydrogenase complexed with NADH and this compound at a resolution of 2.5 Å. nih.govacs.org These studies reveal that the carbonyl oxygen of this compound binds directly to the catalytic zinc ion in the enzyme's active site. acs.orgresearchgate.net Additionally, this oxygen atom forms a hydrogen bond with the hydroxyl group of the Ser48 residue. nih.govacs.org The cyclohexyl ring of the inhibitor binds within a hydrophobic pocket of the active site, optimizing hydrophobic interactions. nih.govacs.org These structural details provide a clear picture of how the inhibitor is recognized and held in the active site, further supporting its role as a mimic of the aldehyde substrate's binding. acs.org

The study of electric fields within enzyme active sites is crucial for understanding the principles of catalysis. This compound has been employed as a probe molecule in these investigations, particularly using a technique called vibrational Stark effect spectroscopy. stanford.eduresearchgate.net This method measures shifts in the vibrational frequencies of chemical bonds within the probe molecule to deduce information about the surrounding electric field. stanford.edu

By using this compound as a probe, researchers have been able to measure the strength and orientation of the electric field in the active site of liver alcohol dehydrogenase. stanford.eduresearchgate.net The C=O stretching vibration of this compound is particularly sensitive to the local electrostatic environment. researchgate.netnih.gov Studies have shown that the enzyme's active site exerts a significant electric field on the carbonyl bond of the bound inhibitor. researchgate.netresearchgate.net The magnitude of this electric field has been quantified, and it has been demonstrated that modifying the active site, for instance by replacing the catalytic Zn2+ with Co2+, can enhance this field and consequently accelerate the catalytic rate. researchgate.netnih.gov Furthermore, by targeting two different bonds within a modified this compound molecule, researchers have been able to determine not only the strength but also the orientation of the electric field, which was found to be considerably different from the electric fields in common solvents. stanford.edu This detailed characterization of the active site's electric field provides fundamental insights into the mechanism of electrostatic catalysis by the enzyme. researchgate.netnih.gov

Analysis of Electric Fields in Enzyme Active Sites

Influence of Metal Ions in Active Site (e.g., Zn2+, Cd2+, Co2+)

While some enzymes that interact with this compound are metal-independent, a notable exception is its potent inhibition of horse liver alcohol dehydrogenase (LADH), a zinc-dependent enzyme. In this context, this compound serves as an analog of aldehyde substrates. semanticscholar.org X-ray crystallography studies have elucidated the specific interaction within the enzyme's active site.

The carbonyl oxygen of this compound binds directly to the catalytic zinc ion (Zn2+). semanticscholar.org This interaction mimics the binding of a substrate's carbonyl group, effectively blocking the enzyme's catalytic activity. nih.gov This binding is a key feature of its inhibitory mechanism. The complex formed involves the enzyme, the cofactor NADH, and the this compound molecule, where the inhibitor's binding appears to resemble the Michaelis complex of analogous substrates. semanticscholar.org

Furthermore, the formamide group of the inhibitor interacts with other residues in the active site. Specifically, the carbonyl oxygen that is coordinated to the zinc ion also forms a hydrogen bond with the hydroxyl group of a serine residue (Ser48). semanticscholar.org Studies involving the substitution of the catalytic zinc with other metal ions like cadmium (Cd2+) have been used to probe the geometry and flexibility of the metal coordination site in LADH, providing insights into the structural requirements for ligand and inhibitor binding. researchgate.net The interaction of this compound with the zinc ion in the LADH active site is a critical aspect of its function as a powerful inhibitor.

Formation via Isonitrile Hydratase from Pseudomonas putida N19-2